molecular formula C10H10ClN5 B13877442 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1048675-56-4

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13877442
CAS No.: 1048675-56-4
M. Wt: 235.67 g/mol
InChI Key: HFTLYNKTSANXFA-UHFFFAOYSA-N
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Description

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.

Preparation Methods

The synthesis of 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the reaction of 5-chloro-3-cyanopyrazole with isopropylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, the compound inhibits its activity, leading to the disruption of cell cycle progression. This mechanism is particularly relevant in the context of cancer research, where CDK2 inhibitors are explored as potential anticancer agents .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile include other pyrazolo[1,5-a]pyrimidines, such as:

  • 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

1048675-56-4

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H10ClN5/c1-6(2)14-9-3-8(11)15-10-7(4-12)5-13-16(9)10/h3,5-6,14H,1-2H3

InChI Key

HFTLYNKTSANXFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC2=C(C=NN12)C#N)Cl

Origin of Product

United States

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